![molecular formula C26H21N3O4 B2802018 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-57-6](/img/structure/B2802018.png)
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16N2O4
- Molecular Weight : 324.33 g/mol
Biological Activity Overview
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant biological activities, including:
- Anti-inflammatory Activity
- Anticancer Activity
- Inhibition of Enzymatic Pathways
Anti-inflammatory Activity
A study demonstrated that pyrazolo[4,3-c]quinoline derivatives significantly inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophages. The compound's anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
2a | 0.39 | Inhibition of iNOS |
2b | 0.50 | Inhibition of COX-2 |
2c | 0.45 | Dual inhibition of iNOS and COX-2 |
Anticancer Activity
The anticancer potential of the compound was evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects with a GI50 below 8 µM across multiple lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | Compound | GI50 (μM) | Observations |
---|---|---|---|
ACHN | 2E | <8 | Significant antiproliferative effect |
HCT-15 | 2P | <7 | Comparable to standard chemotherapy agents |
NUGC-3 | 1M | <8 | High toxicity observed |
The mechanisms underlying the biological activities of pyrazolo[4,3-c]quinolines involve multiple pathways:
- Inhibition of Topoisomerases : Compounds have shown to inhibit topoisomerase I and IIα activities, crucial for DNA replication and cell division.
- Modulation of Signal Transduction Pathways : The compounds may interfere with signaling pathways involved in inflammation and cancer progression.
Case Studies
Several case studies highlight the efficacy of pyrazolo[4,3-c]quinoline derivatives:
- Study on Inflammatory Response : A study involving RAW 264.7 cells demonstrated that treatment with derivatives resulted in a marked decrease in NO production, suggesting a robust anti-inflammatory effect.
- Cancer Cell Proliferation : In vitro studies showed that specific derivatives led to reduced proliferation rates in various cancer cell lines, indicating potential for therapeutic applications.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-8-[(2-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-30-18-9-7-16(8-10-18)25-20-14-29(13-17-5-3-4-6-22(17)31-2)21-12-24-23(32-15-33-24)11-19(21)26(20)28-27-25/h3-12,14H,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWRPMIUPIYYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.